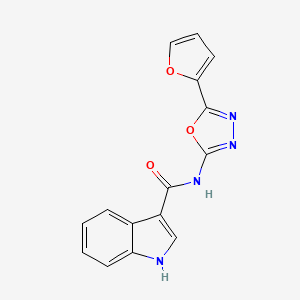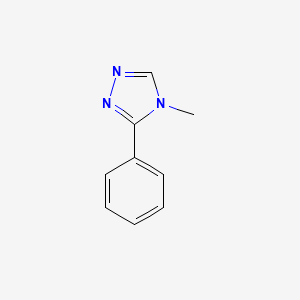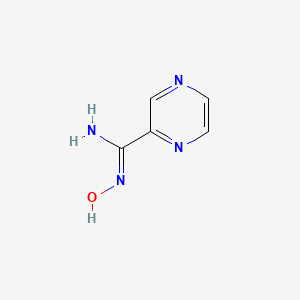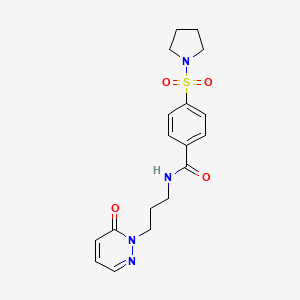
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate have been synthesized and characterized, focusing on their potential applications in medicinal chemistry. For instance, a study on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring has shown promising results (Dewangan et al., 2016). This research highlights the importance of structural characterization in developing potential therapeutics.
Potential as Angiotensin II Receptor Antagonists
Research into oxadiazole derivatives, including structures similar to the compound , has shown their application as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists. The structural characterization of these compounds by X-ray crystallography reveals π–π interactions, which are critical for their biological activity (Meyer et al., 2003).
Anticonvulsant Activity
A novel approach to synthesizing derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activity has been developed. This involves the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines, highlighting the therapeutic potential of such compounds in the treatment of convulsive disorders (El Kayal et al., 2019).
Antimicrobial Activity
Another area of interest is the synthesis and evaluation of antimicrobial activities. For example, new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and shown promising results in antimicrobial activity studies. This underscores the compound's potential utility in developing new antimicrobial agents (Vlasov et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline, followed by esterification with methyl benzoate.", "Starting Materials": [ "2-amino-3-phenyl-1,2,4-oxadiazole", "3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline", "methyl benzoate", "potassium carbonate", "dimethylformamide", "acetonitrile", "triethylamine", "N,N-dimethylformamide dimethyl acetal", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline in the presence of potassium carbonate and dimethylformamide to form 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile.", "Step 2: Esterification of 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile with methyl benzoate in the presence of triethylamine and N,N-dimethylformamide dimethyl acetal to form methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 3: Hydrolysis of methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate with sodium hydroxide and water to obtain the final product, 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate'." ] } | |
CAS RN |
1206989-90-3 |
Product Name |
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI Key |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)

![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)



![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)
